N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide
Description
N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide is a complex organic compound that features a combination of indenyl, thiophene, and carboxamide functional groups
Properties
IUPAC Name |
N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-15-3-1-2-12-13(15)4-5-14(12)19-16(21)6-8-18-17(22)11-7-9-23-10-11/h1-3,7,9-10,14,20H,4-6,8H2,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODRHLKOEQGYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)CCNC(=O)C3=CSC=C3)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the indenyl intermediate, which can be synthesized through the cyclization of appropriate precursors under acidic conditions . The thiophene-3-carboxamide moiety can be introduced via a coupling reaction with the indenyl intermediate, using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indenyl moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) in acetic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-oxo-2,3-dihydro-1H-inden-1-yl derivatives.
Reduction: Formation of amine derivatives of the carboxamide.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The indenyl moiety can interact with enzyme active sites, potentially inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, affecting protein function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share the indole moiety and exhibit similar biological activities.
Thiophene derivatives: Contain the thiophene ring and are used in similar applications.
Carboxamide derivatives: Feature the carboxamide functional group and are studied for their therapeutic potential.
Uniqueness
N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide is unique due to its combination of indenyl, thiophene, and carboxamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
